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Compound of Interest

Compound Name: 1,3,5-Triphenyl-1,5-pentanedione

Cat. No.: B1329822

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the
organic compound 1,3,5-Triphenyl-1,5-pentanedione. The information presented herein is
crucial for its identification, characterization, and utilization in various research and
development applications, including its potential as a scaffold in drug design.

Synthesis and Spectroscopic Characterization

1,3,5-Triphenyl-1,5-pentanedione can be synthesized via a microwave-assisted Michael
addition reaction. This method involves the reaction of a chalcone (1,3-diphenyl-2-propen-1-
one) with an acetophenone in the presence of silica gel.[1] The reaction is typically carried out
in a sealed vessel under microwave irradiation, followed by purification via recrystallization.[1]

The structural confirmation and purity of the synthesized compound are established through a
combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR)
spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a
molecule. For 1,3,5-Triphenyl-1,5-pentanedione, both *H and 3C NMR spectra provide key
structural information.
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H NMR (Proton NMR) Data

A detailed *H NMR spectrum would reveal the chemical shifts, multiplicities (splitting patterns),
and coupling constants of the different protons in the molecule. Due to the complexity of the
overlapping aromatic signals and the diastereotopic nature of the methylene protons, a high-
resolution instrument is recommended for full spectral interpretation.

13C NMR (Carbon-13 NMR) Data

The 3C NMR spectrum provides information on the number of unique carbon environments in
the molecule. Broadband proton decoupling is typically employed to simplify the spectrum to a
series of single peaks for each carbon.

Table 1: Predicted 13C NMR Chemical Shifts for 1,3,5-Triphenyl-1,5-pentanedione

Carbon Atom Predicted Chemical Shift (ppm)
Carbonyl (C=0) ~198
C1' & C1™ (ipso-Carbons of benzoyl groups) ~137
C4' & C4™ (para-Carbons of benzoyl groups) ~133
C2, C6', C2"™, C6"™ (ortho-Carbons of benzoyl

~128.6
groups)
C3', C5', C3", C5" (meta-Carbons of benzoyl

~128.5
groups)
C1" (ipso-Carbon of central phenyl group) ~142
C2", C6" (ortho-Carbons of central phenyl 129
group)
C4" (para-Carbon of central phenyl group) ~127
C3", C5" (meta-Carbons of central phenyl 126
group)
CH (methine) ~45
CHz (methylene) ~48
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Note: These are predicted values and may vary slightly depending on the solvent and
experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR
spectrum of 1,3,5-Triphenyl-1,5-pentanedione is characterized by the presence of strong
absorption bands corresponding to the carbonyl groups and aromatic rings. The National
Institute of Standards and Technology (NIST) provides a reference gas-phase IR spectrum for
this compound.[2]

Table 2: Key IR Absorption Bands for 1,3,5-Triphenyl-1,5-pentanedione

Wavenumber (cm—1) Vibrational Mode Intensity
~3060 Aromatic C-H stretch Medium
~2925 Aliphatic C-H stretch Medium
C=0 stretch (conjugated
~1685 Strong
ketone)
~1600, 1580, 1450 Aromatic C=C ring stretch Medium to Strong

C-H out-of-plane bend
~750, 690 ] Strong
(monosubstituted benzene)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a compound. For 1,3,5-Triphenyl-1,5-pentanedione, the molecular ion peak ([M]*) would
be expected at an m/z value corresponding to its molecular weight (328.41 g/mol ).[2] Electron
ionization (EI) is a common method for generating the mass spectrum.

Table 3: Predicted Key Fragments in the Mass Spectrum of 1,3,5-Triphenyl-1,5-pentanedione
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m/z Proposed Fragment

328 [M]* (Molecular lon)

223 [M - CeHsCOJ*

105 [CeHsCO]* (Benzoyl cation)
77 [CeHs]* (Phenyl cation)

Experimental Protocols
General Synthesis of 1,3,5-Triaryl-1,5-pentanediones[1]

o Reactant Preparation: A mixture of a chalcone (1.0 equivalent), an aryl methyl ketone (1.0
equivalent), and silica gel (60 A, spherical, 63-200 pm, 3 g) is placed in a 10 mL quartz vial.

Microwave Irradiation: The vial is sealed with a pressure cap and subjected to microwave
irradiation. The reaction is programmed to run at a temperature between 100-120 °C, with a
power of 120 W and a pressure of 5 bar for 10 minutes.

Reaction Monitoring: The progress of the reaction is monitored by Thin Layer
Chromatography (TLC) using a petroleum ether/ethyl acetate mixture (7:3) as the eluent.

Work-up and Purification: After the reaction mixture has cooled to room temperature, ethanol
is added, and the reaction mixture is separated from the silica gel by filtration. The obtained
crude product is dried under vacuum and recrystallized from ethanol to yield the pure 1,3,5-
triaryl-1,5-pentanedione.

General Protocol for NMR Spectroscopic Analysis[3]

o Sample Preparation: A small amount of the purified compound is dissolved in a suitable
deuterated solvent (e.g., CDCIs) in an NMR tube. Tetramethylsilane (TMS) is typically used
as an internal standard.

o Data Acquisition: *H and 3C NMR spectra are recorded on a spectrometer (e.g., 300 MHz).
For 13C NMR, spectra are routinely run with broadband proton decoupling.
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o Data Processing: The acquired free induction decay (FID) is Fourier transformed to obtain
the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the
internal standard.

General Protocol for IR Spectroscopic Analysis

o Sample Preparation: For solid samples, a KBr pellet is typically prepared by grinding a small
amount of the compound with dry potassium bromide and pressing the mixture into a thin
disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent
and allowing the solvent to evaporate on a salt plate (e.g., NaCl or KBr).

» Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR)
spectrometer. A background spectrum of the empty sample holder (or pure KBr pellet) is
recorded first and automatically subtracted from the sample spectrum.

General Protocol for Mass Spectrometric Analysis[3]

o Sample Introduction: The sample is introduced into the mass spectrometer, typically via a
direct insertion probe for solid samples or through a gas chromatograph (GC-MS) for volatile
compounds.

¢ lonization: The sample molecules are ionized, for example, by electron ionization (El).

o Mass Analysis: The resulting ions are separated according to their mass-to-charge ratio
(m/z) by a mass analyzer.

o Detection: The abundance of each ion is measured by a detector, generating the mass
spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the complete spectroscopic
characterization of 1,3,5-Triphenyl-1,5-pentanedione.
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Caption: Workflow for the synthesis and spectroscopic characterization of 1,3,5-Triphenyl-1,5-
pentanedione.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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